1-Phenyl-2-piperazin-1-ylethanone dihydrochloride
Overview
Description
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N2O and its molecular weight is 277.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histamine H3 Receptor Antagonists Compounds with a structure similar to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been studied as histamine H3 receptor antagonists. This research led to the discovery of novel phenyl(piperazin-1-yl)methanones showing high affinity as histamine H3 antagonists, which further contributed to identifying two candidates for clinical development in Phase I and II trials. These compounds demonstrate potential for wake-promoting activity (Letavic et al., 2015).
Anticancer Activity Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. Particularly, compounds synthesized as 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş et al., 2014).
Anti-HIV Activity β-Carboline derivatives, structurally related to this compound, have been synthesized and evaluated for their selective inhibition against HIV-2 strains. Among these compounds, specific analogues displayed selective inhibition of HIV-2 with EC50 values comparable to nucleoside reverse transcriptase inhibitors, indicating potential application in anti-HIV therapies (Ashok et al., 2015).
Antidepressant and Antianxiety Activities Novel derivatives of this compound have been synthesized and tested for their antidepressant and antianxiety effects. Some compounds showed significant activity in reducing immobility times and exhibited notable antianxiety properties in behavioral models (Kumar et al., 2017).
Calcium Channel Blocker A T-type calcium channel blocker, structurally similar to this compound, has been synthesized and shown effectiveness as a pain reliever in rat models. This research also included the development of a method for quantifying the compound in rat plasma (Noh et al., 2011).
Mechanism of Action
Target of Action
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the level of acetylcholine, which can enhance the transmission of signals in the cholinergic pathway . This can have downstream effects on cognitive function and memory.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This can potentially improve cognitive function and memory, although the specific molecular and cellular effects can vary depending on the individual and the context.
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-piperazin-1-ylethanone dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit affinity for α1- and α2-adrenoceptors . These interactions are crucial as they can modulate various physiological responses, including vasoconstriction and neurotransmitter release. Additionally, this compound has been found to interact with dopamine receptors, which are vital for regulating mood, cognition, and motor functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of GABA receptors, leading to changes in neuronal excitability . Furthermore, it can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain cells . Additionally, it can inhibit or activate enzymes, leading to changes in cellular processes. For instance, its interaction with dopamine receptors can modulate neurotransmitter release and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate physiological responses without causing significant adverse effects. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity or cardiovascular issues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAPLOTJCBGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630362 | |
Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41298-98-0, 109608-71-1 | |
Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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